2,6-Dichloroindophenol

Catalog No.
S587459
CAS No.
956-48-9
M.F
C12H7Cl2NO2
M. Wt
268.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroindophenol

CAS Number

956-48-9

Product Name

2,6-Dichloroindophenol

IUPAC Name

4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

InChI

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H

InChI Key

FBWADIKARMIWNM-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl

Synonyms

2,6 Dichlorobenzenoneindophenol Dye, 2,6 Dichloroindophenol, 2,6 Dichlorophenolindophenol, 2,6-Dichlorobenzenoneindophenol Dye, 2,6-Dichloroindophenol, 2,6-Dichloroindophenol, Sodium, 2,6-Dichlorophenolindophenol, Dichloroindophenol, 2,6, Dichlorophenol Indophenol, Dichlorophenolindophenol, Dye, 2,6-Dichlorobenzenoneindophenol, Indophenol, Dichlorophenol, Reagent, Tillmans, Reagent, Tillmans', Sodium 2,6 Dichloroindophenol, Sodium 2,6-Dichloroindophenol, Tillman Reagent, Tillman's Reagent, Tillmans Reagent, Tillmans' Reagent

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl

Redox Indicator:

DCPIP functions as a useful visual indicator for various redox reactions. In its oxidized form, it appears blue, while upon reduction, it becomes colorless. This color change allows researchers to monitor the progress of reactions involving electron transfer. For instance, DCPIP can be used to assess the activity of enzymes like NAD(P)H dehydrogenases and xanthine oxidase, which play crucial roles in cellular metabolism .

Electron Acceptor in Enzyme Assays:

DCPIP serves as an electron acceptor in various enzyme assays. As a result of its ability to accept electrons from specific enzymes, it gets reduced and loses its color. By measuring the rate of color change, researchers can determine the activity of the enzyme being studied. This application is valuable in understanding enzyme function and kinetics in diverse biological processes .

Antioxidant Capacity Measurement:

DCPIP can be employed to evaluate the antioxidant capacity of various compounds. When antioxidants donate electrons to DCPIP, they cause its reduction, leading to a color change. The extent of color change reflects the antioxidant's ability to scavenge free radicals, offering insights into potential health benefits .

Potential Cancer Therapeutic:

Emerging research suggests DCPIP might possess potential as a cancer therapeutic agent. Studies indicate that it can induce cell death in specific cancer cell lines, potentially by promoting oxidative stress and depleting intracellular glutathione . However, further investigation is necessary to fully understand its efficacy and safety in a clinical setting.

2,6-Dichloroindophenol, also known as 2,6-dichlorophenolindophenol, is a chemical compound with the molecular formula C12H7Cl2NO2C_{12}H_7Cl_2NO_2. It is characterized as a quinone imine and is distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring. This compound serves primarily as a redox dye, exhibiting a vibrant blue color when oxidized and transitioning to colorless upon reduction. Its maximum absorption occurs at 600 nm, making it useful in various spectrophotometric applications .

DCPIP's mechanism of action primarily relies on its ability to undergo redox reactions. In biological systems, DCPIP can act as an electron acceptor in electron transport chains, measuring the activity of enzymes involved in these processes. For instance, it can be used to assess the activity of vitamin C (L-ascorbic acid) by acting as an electron acceptor during its oxidation.

Physical and Chemical Properties

  • Molecular Formula: C12H7Cl2NO2 []
  • Molecular Weight: 268.1 g/mol []
  • Physical State: Blue solid (oxidized form), colorless solid (reduced form) []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Stability: Light-sensitive, decomposes in strong acids and bases []

DCPIP is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DCPIP.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to recommended procedures.

The reactivity of 2,6-dichloroindophenol is notable in redox reactions. It can be reduced by various reducing agents, including ascorbic acid (vitamin C), which converts the blue dye into a colorless form. This property is exploited in analytical chemistry for titrations to measure vitamin C content in solutions . Additionally, studies have shown that its reaction kinetics can vary significantly with pH levels; for instance, the maximum reactivity occurs at pH 6.88 .

Research indicates that 2,6-dichloroindophenol has potential biological activities, particularly in pharmacology. It has been observed to act as a pro-oxidant chemotherapeutic agent, selectively inducing cell death in human melanoma cells through mechanisms involving oxidative stress and depletion of intracellular glutathione . Furthermore, it plays a role in photosynthesis research by acting as an electron acceptor in chloroplasts, allowing scientists to measure photosynthetic rates accurately .

The synthesis of 2,6-dichloroindophenol typically involves the reaction of 2,6-dichlorophenol with an appropriate amine under acidic conditions. The general procedure includes:

  • Starting Materials: 2,6-Dichlorophenol and an amine (often aniline).
  • Reaction Conditions: The reaction is carried out in an acidic medium to promote the formation of the indophenol structure.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method yields high purity and efficiency in producing the compound for various applications .

2,6-Dichloroindophenol has diverse applications across multiple fields:

  • Analytical Chemistry: Used as a redox dye for titrations to determine vitamin C levels.
  • Biochemistry: Serves as an electron acceptor in studies of photosynthesis.
  • Pharmaceutical Research: Investigated for its potential use in cancer therapies due to its pro-oxidant properties .
  • Environmental Science: Employed in assays to study pollutant degradation.

Interaction studies involving 2,6-dichloroindophenol have revealed significant insights into its reactivity with biological molecules. For example, it has been shown to interact with thiols such as cysteine, affecting their reactivity and potentially influencing cellular redox states . These interactions are crucial for understanding its role in biochemical pathways and therapeutic applications.

Several compounds share structural similarities with 2,6-dichloroindophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
DichlorophenolindophenolSimilar indophenol structureUsed primarily as a dye and redox indicator
IndigoDioxo structureNatural dye used extensively in textiles
PhenolphthaleinpH indicatorChanges color based on pH levels
ChlorophenolSingle chlorine substitutionUsed as antiseptic and disinfectant

Uniqueness of 2,6-Dichloroindophenol

What sets 2,6-dichloroindophenol apart from these similar compounds is its specific application in measuring photosynthetic activity and its dual role as both a dye and a potential therapeutic agent. Its unique reactivity profile allows it to function effectively in both biological assays and analytical chemistry contexts .

XLogP3

2.8

UNII

C35QN2Z58B

Other CAS

956-48-9

Wikipedia

Dichlorphenolindophenol
2,6-dichloroindophenol

General Manufacturing Information

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-: INACTIVE

Dates

Modify: 2023-08-15

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